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molecular formula C10H17NO2S B8529497 N-(2-Ethoxyethyl)-4-methoxy-2-methylthiophen-3-amine CAS No. 87685-18-5

N-(2-Ethoxyethyl)-4-methoxy-2-methylthiophen-3-amine

Cat. No. B8529497
M. Wt: 215.31 g/mol
InChI Key: COUICBUACPVDIL-UHFFFAOYSA-N
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Patent
US04666502

Procedure details

To 70 ml (0.245 mol) of sodium bis(2-methoxyethoxy)aluminium hydride (70% solution in toluene) and 30 ml of dry toluene is added dropwise with stirring a solution of 9.4 g (0.041 mol) of N-(4-methoxy-2-methyl-thien-3-yl)-ethoxyacetamide in 125 ml of dry toluene. After the exothermic reaction has subsided, stirring is continued for a further 90 minutes and the reaction solution then cautiously added in small portions at -10° to 100 ml of 20% KOH solution.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[CH3:15][O:16][C:17]1[C:18]([NH:23][C:24](=O)[CH2:25][O:26][CH2:27][CH3:28])=[C:19]([CH3:22])[S:20][CH:21]=1.[OH-].[K+]>C1(C)C=CC=CC=1>[CH2:27]([O:26][CH2:25][CH2:24][NH:23][C:18]1[C:17]([O:16][CH3:15])=[CH:21][S:20][C:19]=1[CH3:22])[CH3:28] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
COC=1C(=C(SC1)C)NC(COCC)=O
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C)OCCNC1=C(SC=C1OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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